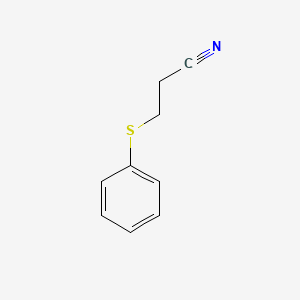
3-(Phenylthio)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)propanenitrile is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-(Phenylthio)propanenitrile has shown promise in medicinal chemistry, particularly in the following areas:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific kinases involved in critical cell signaling pathways associated with cancer progression. The binding occurs at active sites of target enzymes, leading to altered enzymatic activity and potential therapeutic effects against cancer cell lines.
- Antimicrobial Properties : Several studies have demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its structural characteristics enable interactions with microbial targets, which may lead to the development of new antibiotics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It is utilized as a building block for synthesizing more complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, including nucleophilic additions and substitutions .
- Michael Addition Reactions : The compound has been effectively employed in Michael addition reactions, particularly with electron-deficient alkenes. This reaction pathway is significant for creating thioether derivatives that possess enhanced biological activity .
Material Science
The unique properties of this compound make it a candidate for applications in material science:
- Development of Functional Materials : Its chemical structure allows for the modification of polymeric materials, potentially leading to new materials with specific properties such as enhanced conductivity or mechanical strength .
- Nanotechnology Applications : Research explores the use of this compound in nanotechnology, particularly in the fabrication of nanoscale devices where its chemical properties can be exploited for improved performance .
Comparative Analysis with Related Compounds
The following table summarizes some comparable compounds and their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-2-(4-phenylthio)propanenitrile | Contains a methyl group | Antiproliferative against cancer cells |
| 3-(Phenylamino)propanenitrile | Contains an amino group | Potentially neuroprotective |
| 4-(Phenylthio)butyronitrile | Longer carbon chain | Antimicrobial properties |
The distinct combination of a nitrile functional group with a phenylthio substituent in this compound enhances its reactivity and biological interactions compared to these similar compounds.
Case Studies and Research Findings
- Cancer Cell Line Studies : In vitro studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines, indicating its potential as a therapeutic agent.
- Antimicrobial Testing : A series of experiments demonstrated that derivatives of this compound possess bactericidal activity against Staphylococcus species, surpassing the efficacy of some conventional antibiotics .
- Synthesis Protocols : Eco-friendly synthesis methods have been developed for producing derivatives of this compound using renewable resources, showcasing its versatility and alignment with sustainable chemistry practices .
Eigenschaften
CAS-Nummer |
3055-87-6 |
|---|---|
Molekularformel |
C9H9NS |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
3-phenylsulfanylpropanenitrile |
InChI |
InChI=1S/C9H9NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
InChI-Schlüssel |
WKFMBEQIFSBLPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCCC#N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














